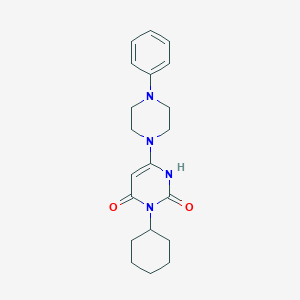

![molecular formula C22H26N4O2S B6576391 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 864964-11-4](/img/structure/B6576391.png)

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group, which can contribute to its potential biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . These techniques would provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the piperazine ring and the methoxyphenyl group. The piperazine ring is known to participate in various reactions, including alkylation, acylation, and substitution reactions .Scientific Research Applications

Antibacterial and Antifungal Activity

This compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against a range of microorganisms. Researchers have synthesized novel derivatives of this compound and evaluated their antimicrobial potential . These findings suggest its potential application in combating bacterial and fungal infections.

Cytotoxic Activity

Another area of interest lies in the cytotoxic effects of this compound. Libraries of related derivatives have been designed, synthesized, and screened for their in vitro cytotoxic activity against various cell lines. Understanding its impact on cell viability and proliferation is crucial for potential therapeutic applications .

Motor Neuron Diseases and Neuromuscular Junction Disorders

Recent patents highlight the use of salts of this compound for the treatment and prevention of motor neuron diseases and neuromuscular junction disorders. Specifically, sulphate salts and succinate salts have been investigated for their potential therapeutic effects in these conditions .

Coumarin-Based Drug Development

The compound’s structural motif includes a coumarin core. Coumarins and their derivatives have been extensively studied for their therapeutic potential. While the specific applications of this compound may vary, its coumarin-based backbone suggests relevance in drug discovery. Coumarins have been explored for anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities .

Piperazine Moiety Enhancements

The inclusion of a piperazine moiety in drug molecules has been associated with improved bioactivity. N-aryl and N-alkyl piperazine derivatives have shown promise as antibacterial agents, antimalarial agents, antipsychotic agents, and antifungal agents. The presence of the piperazine group in this compound may contribute to its biological effects .

Structural Characterization

The compound’s structure has been characterized using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectroscopy. These analyses provide essential information for understanding its behavior and interactions .

Future Directions

The compound could be further investigated for its potential biological activity. This could include testing against a wider range of organisms, or investigating its potential use in medical or pharmaceutical applications. Additionally, modifications could be made to the molecular structure to enhance its activity or alter its properties .

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to exhibit high subtype-selectivity to both α 1d - and α 1a - adrenoceptors . These receptors play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission .

Mode of Action

Compounds with similar structures have been shown to induce apoptosis in certain cell types

Biochemical Pathways

Similar compounds have been found to induce apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways . These pathways lead to a series of events that result in cell death.

Pharmacokinetics

The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been reported to induce apoptosis in certain cell types . This suggests that the compound may lead to cell death in targeted cells.

properties

IUPAC Name |

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-28-18-9-7-17(8-10-18)25-15-13-24(14-16-25)11-4-12-26-21(27)19-5-2-3-6-20(19)23-22(26)29/h2-3,5-10H,4,11-16H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHGDGNDWREOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

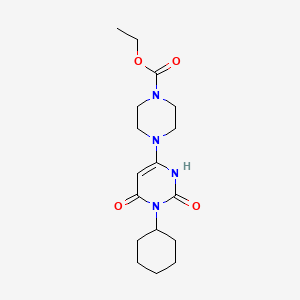

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)

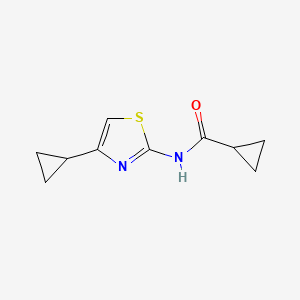

![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)

![ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B6576331.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6576340.png)

![3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576341.png)

![10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B6576353.png)

![4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B6576358.png)

![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)

![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)